molecular formula C11H14ClNO B1325509 2-Chloro-4-hexanoylpyridine CAS No. 898784-68-4

2-Chloro-4-hexanoylpyridine

Cat. No.: B1325509
CAS No.: 898784-68-4
M. Wt: 211.69 g/mol
InChI Key: CLHBCWGWQRWHGU-UHFFFAOYSA-N
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Description

2-Chloro-4-hexanoylpyridine is a chemical compound belonging to the class of pyridine derivatives. It is characterized by a yellowish liquid appearance and has the molecular formula C12H18ClNO with a molecular weight of 229.73 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-hexanoylpyridine typically involves the chlorination of 4-hexanoylpyridine. One common method includes the reaction of 4-hexanoylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The raw materials used are readily available, and the process is designed to be cost-effective and scalable for commercial production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-hexanoylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction Reactions: Reduction of the carbonyl group in the hexanoyl side chain can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), temperature (room temperature to reflux).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperoxybenzoic acid), solvents (acetonitrile, dichloromethane), temperature (0-25°C).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran), temperature (0-25°C).

Major Products:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce pyridine N-oxides.
  • Reduction reactions result in reduced hexanoyl derivatives .

Scientific Research Applications

2-Chloro-4-hexanoylpyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-hexanoylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    2-Chloropyridine: A simpler chlorinated pyridine derivative with applications in pharmaceuticals and agrochemicals.

    4-Chloropyridine: Another chlorinated pyridine used as an intermediate in organic synthesis.

    2-Chloro-4-aminopyridine: Known for its use in the synthesis of pharmaceuticals and as a building block in organic chemistry.

Uniqueness: 2-Chloro-4-hexanoylpyridine is unique due to its specific hexanoyl side chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chloropyridine derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-3-4-5-10(14)9-6-7-13-11(12)8-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHBCWGWQRWHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642135
Record name 1-(2-Chloropyridin-4-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-68-4
Record name 1-(2-Chloropyridin-4-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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